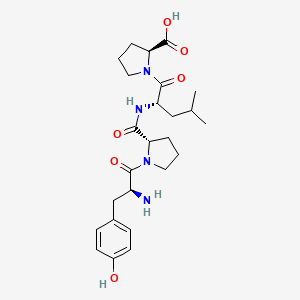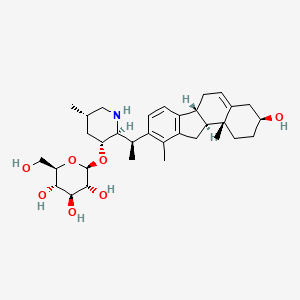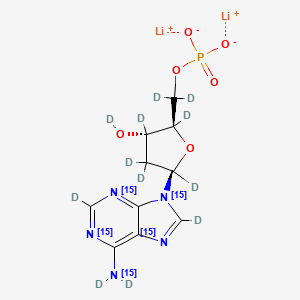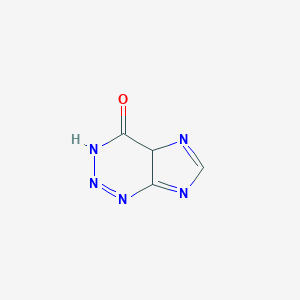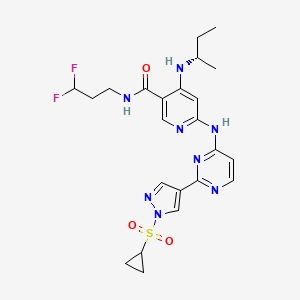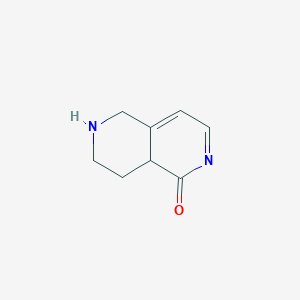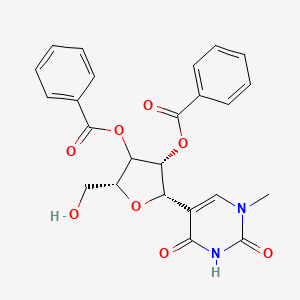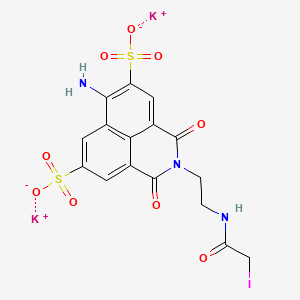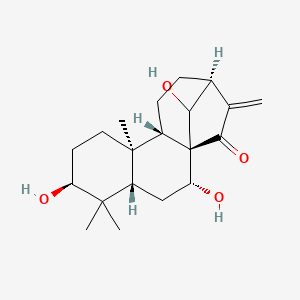
2-(4-(5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARM1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:
Formation of the Core Structure: This step involves the construction of the core scaffold of CARM1-IN-6 through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity towards CARM1. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain CARM1-IN-6 in high purity.
Industrial Production Methods
Industrial production of CARM1-IN-6 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and reproducibility. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
CARM1-IN-6 primarily undergoes reactions that involve its interaction with CARM1, leading to the inhibition of its methyltransferase activity. These reactions include:
Binding to the Active Site: CARM1-IN-6 binds to the active site of CARM1, preventing the enzyme from interacting with its natural substrates.
Inhibition of Methylation: By binding to CARM1, CARM1-IN-6 inhibits the methylation of arginine residues on target proteins, thereby affecting downstream signaling pathways.
Common Reagents and Conditions
The synthesis of CARM1-IN-6 may involve common reagents such as:
Organic Solvents: Used for dissolving reactants and intermediates.
Catalysts: Employed to enhance reaction rates and selectivity.
Protecting Groups: Utilized to protect functional groups during intermediate steps and removed in the final stages.
Major Products Formed
The major product formed from the synthesis of CARM1-IN-6 is the inhibitor itself, which is characterized by its ability to specifically inhibit CARM1 activity. By inhibiting CARM1, CARM1-IN-6 can modulate various biological processes, including gene expression and cell proliferation .
Scientific Research Applications
CARM1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: CARM1-IN-6 is used to study the role of CARM1 in cancer progression and to evaluate its potential as a therapeutic target.
Drug Development: CARM1-IN-6 serves as a lead compound for the development of new drugs targeting CARM1, with the aim of creating more effective and selective inhibitors.
Cell Biology: The compound is employed to study the effects of CARM1 inhibition on cell cycle regulation, differentiation, and apoptosis.
Mechanism of Action
CARM1-IN-6 exerts its effects by specifically binding to the active site of CARM1, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on histone and non-histone proteins, leading to alterations in gene expression and cellular processes. The molecular targets and pathways involved include:
Histone Methylation: CARM1-IN-6 inhibits the methylation of histone H3 at arginine residues, affecting chromatin structure and gene transcription.
Non-Histone Protein Methylation: The compound also inhibits the methylation of non-histone proteins involved in various cellular functions, such as RNA processing and signal transduction.
Comparison with Similar Compounds
CARM1-IN-6 can be compared with other CARM1 inhibitors, highlighting its uniqueness and advantages:
Properties
Molecular Formula |
C23H29N5O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[4-[5-(furan-3-yl)-4-(4-methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3 |
InChI Key |
VMPLYSNCOLJRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2C3=COC=C3)N4CCN(CC4)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


